molecular formula C5H15N4O6PS B10777459 Ndelta-(N'-sulphodiaminophosphinyl)-L-ornithine

Ndelta-(N'-sulphodiaminophosphinyl)-L-ornithine

Cat. No.: B10777459
M. Wt: 290.24 g/mol
InChI Key: MDGVOXPIIICZEK-FOIQGAMDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine involves multiple steps, starting with the protection of the amino group of L-ornithine. The protected L-ornithine is then reacted with sulphodiaminophosphinyl chloride under controlled conditions to introduce the sulphodiaminophosphinyl group . The final step involves deprotection of the amino group to yield the desired compound.

Industrial Production Methods

Industrial production of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine typically involves fermentation processes using genetically engineered strains of Pseudomonas syringae. These strains are optimized to produce high yields of the exotoxin, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine .

Scientific Research Applications

Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other exotoxins produced by Pseudomonas syringae, such as:

Uniqueness

Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine is unique due to its specific inhibition of ornithine carbamoyltransferase and its role in the pathogenicity of Pseudomonas syringae . Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C5H15N4O6PS

Molecular Weight

290.24 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoic acid

InChI

InChI=1S/C5H15N4O6PS/c6-4(5(10)11)2-1-3-8-16(7,12)9-17(13,14)15/h4H,1-3,6H2,(H,10,11)(H,13,14,15)(H4,7,8,9,12)/t4-,16+/m0/s1

InChI Key

MDGVOXPIIICZEK-FOIQGAMDSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN[P@](=O)(N)NS(=O)(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CNP(=O)(N)NS(=O)(=O)O

Origin of Product

United States

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